(3-Methylbenzyl)(1-phenylethyl)amine
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Overview
Description
(3-Methylbenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C16H19N It is a secondary amine, where the amino group is attached to a benzene ring through a two-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzyl)(1-phenylethyl)amine typically involves the alkylation of an amine with an alkyl halide. One common method is the reaction of 3-methylbenzyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3-Methylbenzyl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.
Scientific Research Applications
(3-Methylbenzyl)(1-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmaceuticals, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methylbenzyl)(1-phenylethyl)amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, influencing biochemical pathways. For example, it may bind to amine receptors, modulating neurotransmitter activity in the central nervous system.
Comparison with Similar Compounds
Phenethylamine: A primary amine with a similar structure but lacking the methyl group on the benzene ring.
Benzylamine: Another primary amine with a simpler structure, lacking the phenylethyl group.
Uniqueness: (3-Methylbenzyl)(1-phenylethyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJGFBBPMPGCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396736 |
Source
|
Record name | N-(3-methylbenzyl)-1-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-62-6 |
Source
|
Record name | α-Methyl-N-[(3-methylphenyl)methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356530-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-methylbenzyl)-1-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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